3-(Ethylcarbamoylamino)propanoic acid
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Overview
Description
3-(Ethylcarbamoylamino)propanoic acid is an organic compound that belongs to the class of ureido acids It is characterized by the presence of an ethylureido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylcarbamoylamino)propanoic acid typically involves the reaction of ethylurea with a suitable propanoic acid derivative. One common method is the reaction of ethylurea with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylcarbamoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-(Ethylcarbamoylamino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylcarbamoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propanoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylureido)propanoic acid
- 3-(3-Phenylureido)propanoic acid
- 3-(3-Benzylureido)propanoic acid
Uniqueness
3-(Ethylcarbamoylamino)propanoic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds
Properties
Molecular Formula |
C6H12N2O3 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(ethylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-7-6(11)8-4-3-5(9)10/h2-4H2,1H3,(H,9,10)(H2,7,8,11) |
InChI Key |
FTSMBTSLXXFFNS-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NCCC(=O)O |
Canonical SMILES |
CCNC(=O)NCCC(=O)O |
sequence |
X |
Origin of Product |
United States |
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